molecular formula C13H13N3O2 B1522721 Benzyl (5-methylpyrazin-2-yl)carbamate CAS No. 1033418-57-3

Benzyl (5-methylpyrazin-2-yl)carbamate

Cat. No.: B1522721
CAS No.: 1033418-57-3
M. Wt: 243.26 g/mol
InChI Key: DYKSQZLJHRCKSV-UHFFFAOYSA-N
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Description

Benzyl (5-methylpyrazin-2-yl)carbamate is a chemical compound with a molecular formula of C13H13N3O2 . It belongs to the class of carbamate derivatives and is commonly used in various scientific experiments. The compound has a molecular weight of 243.26100 .


Synthesis Analysis

This compound is commonly synthesized by the reaction of benzyl chloride and 5-methylpyrazin-2-ylamine in the presence of a base. The resulting product is then purified by recrystallization.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further connected to a 5-methylpyrazin-2-yl group . The molecular formula is C13H13N3O2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 243.26100 . The exact physical properties such as density, boiling point, and melting point are not specified . It is also mentioned that the compound has a strong odor and is highly stable under normal conditions.

Scientific Research Applications

Antitumor Properties

Benzyl (5-methylpyrazin-2-yl)carbamate has demonstrated notable activity in the field of oncology. It has been found effective against various experimental tumors, including lymphoid leukemia, melanotic melanoma, and lung carcinoma. The low toxicity of therapeutically active doses makes it a promising candidate for clinical application in cancer treatment (Atassi & Tagnon, 1975).

Herbicidal Activity

In agricultural research, compounds related to this compound, such as certain carbamates, have been synthesized and tested for herbicidal properties. These studies have revealed their potential phytotoxic effects on seed germination and seedling growth of various plants, indicating their use in weed control (Lee, Park & Kim, 1989).

Anthelmintic Activity

This compound derivatives have shown significant anthelmintic activity, particularly effective against tapeworms and other parasites in various animal models. This suggests its potential use in the treatment of parasitic infections (Dubey et al., 1985).

Inhibitor of Enzymes

Studies have also explored the use of related carbamate compounds as selective inhibitors of enzymes like butyrylcholinesterase (BChE). These compounds exhibit strong inhibition of BChE, making them potential candidates for therapeutic applications in diseases where BChE activity is implicated (Magar et al., 2021).

Safety and Hazards

Benzyl (5-methylpyrazin-2-yl)carbamate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Properties

IUPAC Name

benzyl N-(5-methylpyrazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10-7-15-12(8-14-10)16-13(17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKSQZLJHRCKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674604
Record name Benzyl (5-methylpyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033418-57-3
Record name Benzyl (5-methylpyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask fitted with overhead stirrer, condenser, thermometer and nitrogen line was added 5-methylpyrazine-2-carboxylic acid (1.0 eq), toluene (2.5 vols) and di-isopropylethylamine (1.50 eq) under a nitrogen atmosphere. The mixture was vacuum distilled at a batch temperature of 50° C., distilling to a final volume of 2 vols. The batch was sampled to ensure the water content was <0.1% w/w, then cooled to 15±2° C., and diphenylphosphorylazide (1.00 eq) was added over a time period of 5-6 hours, maintaining the temperature of the reaction mixture at 15±2° C. The mixture was stirred for a further 1.5 hours. Meanwhile to a second flask was added benzyl alcohol (3.00 eq) and toluene (11 vols). The mixture was azeotropically dried to a volume of 10 vols. The contents of the second flask were sampled to ensure the water content was <0.1% w/w, then heated to 85-90° C. The contents of the first flask were added slowly to the contents of the second flask over approximately 2 hours, maintaining the reaction temperature at approximately 85° C. The reaction mixture was stirred for 1 hour at 85° C., then cooled to 20° C. 5% w/w Sodium hydroxide solution (1.75 eq) was added slowly over 1 hour, the mixture cooled to 5° C., agitated at 5° C. for 1 hour, then filtered. The isolated solid was washed sequentially with water (2 vols), then methanol (2 vols). After drying in the vacuum oven at 40° C. overnight, the desired product was obtained as a solid (corrected yield 78-85%). 1H NMR (400 MHz, CDCl3): 9.41 bs (1H), 9.24 s (1H), 7.87 s (1H), 7.39-7.41 m (5H), 5.22 s (2H), 2.31 s (3H)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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